

Spectroscopic Analysis of Somantadine: Application Notes and Protocols

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Compound of Interest

Compound Name: Somantadine

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These application notes provide a comprehensive overview of various spectroscopic methods for the qualitative and quantitative analysis of **Somantadine** (also known as Amantadine), an antiviral and anti-Parkinsonian drug. Detailed protocols and comparative data are presented to assist in method selection and implementation in a research or quality control setting.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the determination of **Somantadine** in various matrices, including human plasma.

Quantitative Data Summary

Parameter	LC-ESI-MS	LC-MS/MS	LC-MS ³	Time of Flight (TOF) MS
Linearity Range	3.9 to 1000 ng/mL[1]	0.50-500 ng/mL[2]	50–1500 ng/mL[3][4]	23.80–2380.00 ng mL-1[5]
Lower Limit of Quantification (LLOQ)	3.9 ng/mL[1]	Not Specified	50 ng/mL[3][4]	23.8 ng mL-1[5]
Precursor Ion (m/z)	152.0[3]	152.1[2]	152.2[3][4]	152[5]
Product Ion(s) (m/z)	135.1[3]	135.1[2]	135.3 → 107.4[3][4]	Not Applicable
Internal Standard (IS)	Desloratadine[1][3]	Amantadine-d6	Amantadine-d15[3][4]	Memantine[5]
IS Precursor Ion (m/z)	214.1[3]	158.0[2]	167.0[3][4]	180[5]
IS Product Ion(s) (m/z)	135.1[3]	141.1[2]	150.3 → 118.1[3][4]	Not Applicable
Ionization Mode	Positive Electrospray (ESI)[1][3]	Positive ESI	Positive ESI[3][4]	Positive ESI[5]

Experimental Protocol: LC-MS/MS for Somantadine in Human Plasma

This protocol is based on a validated method for the rapid and sensitive determination of **Somantadine** in human plasma.[2]

1. Sample Preparation (Solid Phase Extraction)

- To 200 µL of human plasma, add the internal standard (Amantadine-d6).
- Perform solid-phase extraction using Phenomenex Strata-X-C 33 µ cartridges.

- Wash the cartridge and elute the analyte and internal standard.
- Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

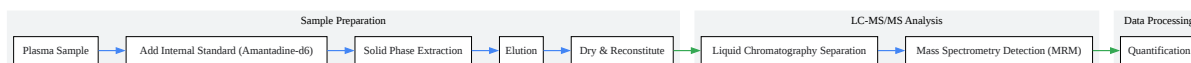
2. Liquid Chromatography

- Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 μm)
- Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)
- Flow Rate: 0.8 mL/min
- Injection Volume: 2 μL[3]

3. Mass Spectrometry

- Instrument: Triple quadrupole mass spectrometer
- Ionization: Electrospray Ionization (ESI), Positive Mode
- Detection: Multiple Reaction Monitoring (MRM)
- Transitions:
 - **Somantadine**: m/z 152.1 → 135.1[2]
 - Amantadine-d6 (IS): m/z 158.0 → 141.1[2]

Experimental Workflow: LC-MS Analysis of Somantadine



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Caption: Workflow for **Somantadine** analysis by LC-MS/MS.

UV-Visible Spectrophotometry

Direct UV-Vis analysis of **Somantadine** is challenging due to the absence of a suitable chromophore in its structure.[6] Therefore, derivatization is necessary to produce a chromogenic product that can be quantified. A common and effective derivatizing agent is 1,2-naphthoquinone-4-sulphonate (NQS).[6][7]

Quantitative Data Summary (with NQS Derivatization)

Parameter	Spectrophotometric Method
Derivatizing Agent	1,2-naphthoquinone-4-sulphonate (NQS)[6][7]
Maximum Absorption Wavelength (λ_{max})	433 nm[7] or 460 nm[8]
Linearity Range	2-20 $\mu\text{g/mL}$ [7] or 5–80 $\mu\text{g mL}^{-1}$ [6]
Limit of Detection (LOD)	0.35 $\mu\text{g/mL}$ [7] or 1.39 $\mu\text{g mL}^{-1}$ [6]
Molar Absorptivity (ϵ)	$4.2 \times 10^5 \text{ l/mol/cm}$
Reaction Medium	Alkaline[8]

Experimental Protocol: UV-Vis Spectrophotometry with NQS Derivatization

This protocol is based on a validated method for the determination of **Somantadine** in bulk and pharmaceutical dosage forms.[6][7]

1. Reagent Preparation

- **Somantadine** Standard Solution: Prepare a stock solution of **Somantadine** hydrochloride in deionized water.
- NQS Reagent: Prepare a 0.6% (w/v) solution of 1,2-naphthoquinone-4-sulphonate in deionized water.[6]
- Sodium Hydroxide Solution: Prepare a 0.01 M solution of NaOH.[6]

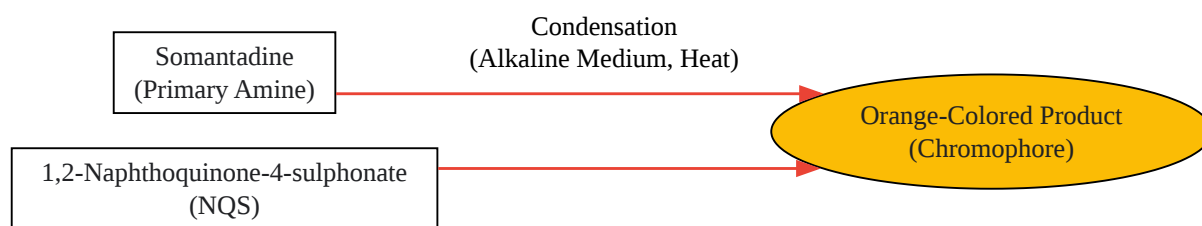
2. Derivatization Procedure

- Transfer 1 mL of the standard or sample solution into a test tube.
- Add 1 mL of 0.01 M NaOH and 1 mL of the NQS reagent.[6]
- Heat the mixture in a water bath at $80 \pm 5^{\circ}\text{C}$ for 45 minutes.[6]
- Cool the reaction mixture in an ice bath for 2 minutes.[6]
- Extract the colored product with two 5 mL portions of chloroform.
- Dry the chloroform extract over anhydrous sodium sulphate.

3. Spectrophotometric Measurement

- Instrument: UV-Visible Spectrophotometer
- Wavelength: Measure the absorbance of the orange-colored product at its λ_{max} (e.g., 433 nm or 460 nm) against a reagent blank.[7][8]
- Quantification: Construct a calibration curve of absorbance versus concentration of standard solutions to determine the concentration of the unknown sample.

Signaling Pathway: Derivatization of Somantadine with NQS



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Caption: Derivatization reaction of **Somantadine** with NQS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for the identification and structural characterization of **Somantadine**. The FTIR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's functional groups.

Key IR Spectral Data for Somantadine

Functional Group	Wavenumber (cm ⁻¹)	Reference
C-H stretch	2922	[9]
N-H stretch (amine salt)	2485	[9]

Experimental Protocol: FTIR Analysis of Somantadine

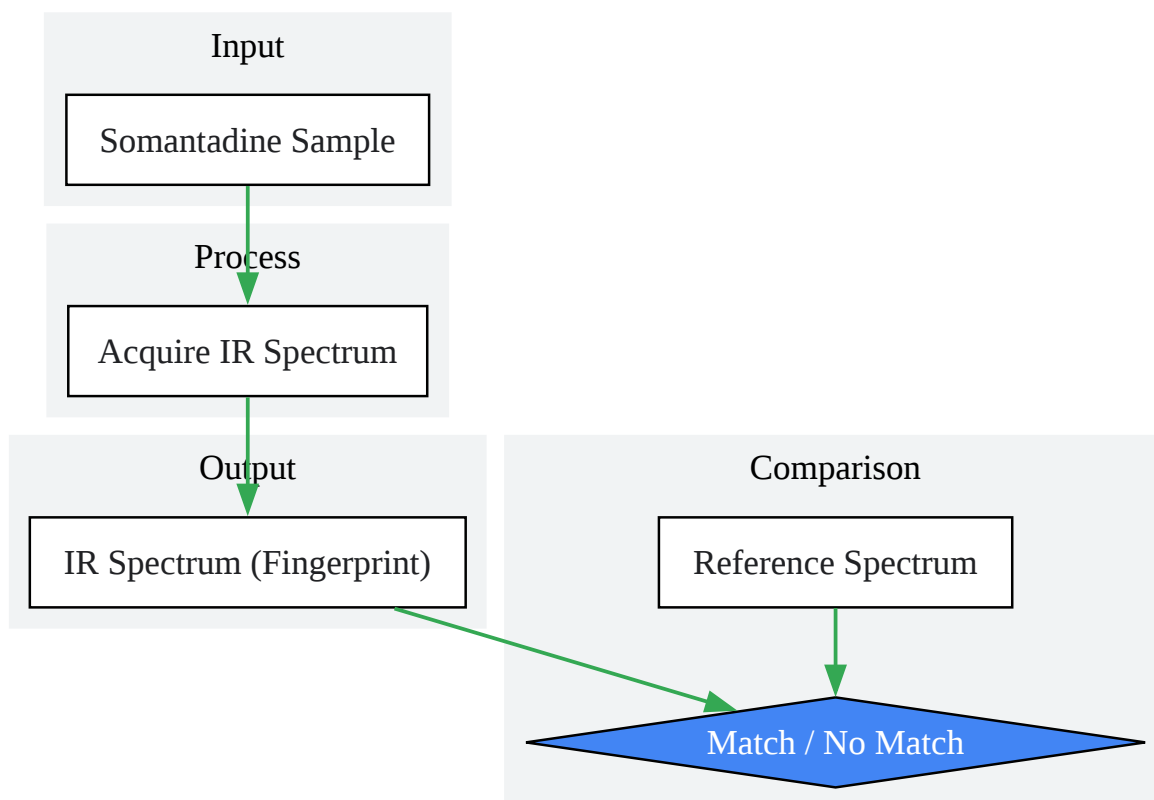
1. Sample Preparation (KBr Pellet Method)

- Grind a small amount of the **Somantadine** hydrochloride sample with dry potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

2. FTIR Measurement

- Instrument: Fourier Transform Infrared Spectrometer
- Scan Range: Typically 4000-400 cm⁻¹
- Background: Collect a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder and collect the spectrum.
- Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Logical Relationship: IR Spectroscopy for Identification



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Caption: Logic for **Somantadine** identification using IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Somantadine**, including the chemical environment of each proton and carbon atom.

^1H and ^{13}C NMR Spectral Data for Somantadine

Nucleus	Chemical Shift (δ , ppm) in DMSO	Multiplicity	Number of Atoms	Reference
^1H NMR	1.71–1.74	t	6H (CH_2)	[9]
	1.85–1.87	m	3H (CH)	[9]
	1.96–1.98	d	4H (CH_2)	[9]
	2.12–2.14	d	2H (CH_2)	[9]
	8.31	s	2H (NH_2)	[9]
^{13}C NMR	26.3, 27.3, 27.9	[9]		
	35.1, 35.9, 37.1	[9]		
	42.2, 43.9, 45.4	[9]		

Experimental Protocol: NMR Analysis of Somantadine

1. Sample Preparation

- Dissolve an accurately weighed amount of the **Somantadine** sample in a suitable deuterated solvent (e.g., DMSO-d_6).
- Transfer the solution to an NMR tube.

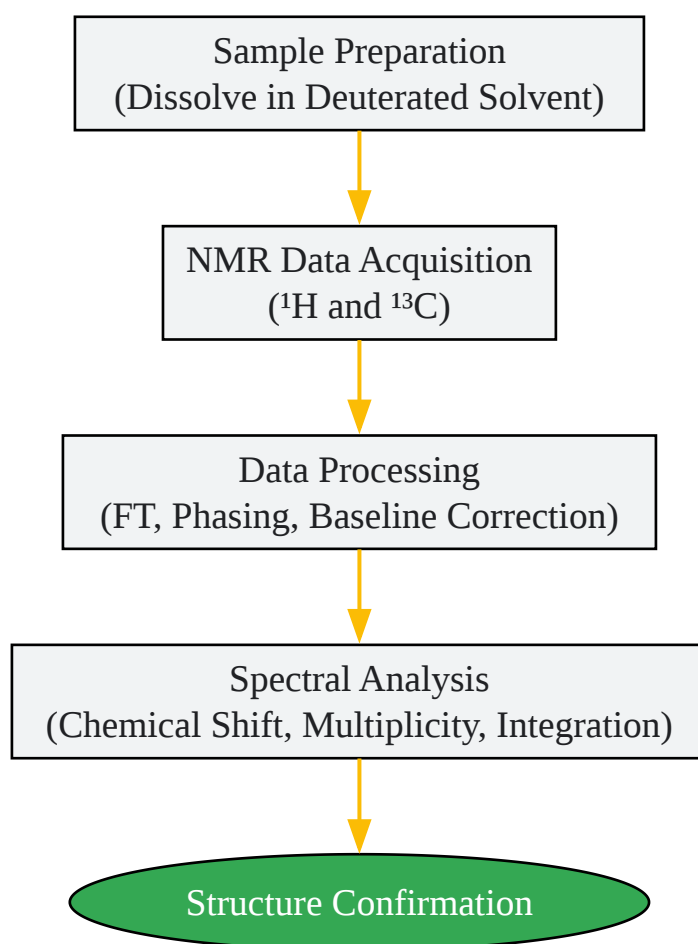
2. NMR Measurement

- Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 300 MHz or higher)
- Nuclei: Acquire spectra for ^1H and ^{13}C .
- Reference: Use the residual solvent peak or an internal standard (e.g., TMS) for chemical shift referencing.
- Data Acquisition: Set appropriate acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.

3. Data Processing

- Apply Fourier transformation to the raw data.
- Phase and baseline correct the spectra.
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Experimental Workflow: NMR Structural Elucidation



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Caption: Workflow for structural analysis of **Somantadine** by NMR.

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